methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate

Medicinal Chemistry Structure-Activity Relationship Complement Factor B Inhibition

Methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate (CAS 1798491-71-0) is a synthetic small molecule with the molecular formula C20H21NO6 and a molecular weight of 371.4 g/mol. It features a central piperidine ring N-acylated with a 4-(methoxycarbonyl)benzoyl group and O-substituted with a 6-methyl-2-oxo-2H-pyran-4-yl (a 2-pyrone) moiety.

Molecular Formula C20H21NO6
Molecular Weight 371.389
CAS No. 1798491-71-0
Cat. No. B2815390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate
CAS1798491-71-0
Molecular FormulaC20H21NO6
Molecular Weight371.389
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C20H21NO6/c1-13-11-17(12-18(22)26-13)27-16-7-9-21(10-8-16)19(23)14-3-5-15(6-4-14)20(24)25-2/h3-6,11-12,16H,7-10H2,1-2H3
InChIKeyDQZJGRBNQQKKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate (CAS 1798491-71-0): Procurement-Relevant Structural and Physicochemical Profile


Methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate (CAS 1798491-71-0) is a synthetic small molecule with the molecular formula C20H21NO6 and a molecular weight of 371.4 g/mol [1]. It features a central piperidine ring N-acylated with a 4-(methoxycarbonyl)benzoyl group and O-substituted with a 6-methyl-2-oxo-2H-pyran-4-yl (a 2-pyrone) moiety. This compound belongs to a class of piperidine-substituted benzoic acid derivatives that have been disclosed as factor B inhibitors for complement-mediated diseases [2]. Its computed physicochemical parameters include an XLogP3-AA of 2.4, a topological polar surface area of 82.1 Ų, and 5 rotatable bonds [1].

Why In-Class Piperidine-Benzoyl Analogs Cannot Simply Substitute Methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate


Within the piperidine-1-carbonyl benzoate chemotype, seemingly minor structural variations produce distinct conformational preferences and electronic properties that critically influence target binding and biological selectivity. For example, the para-substituted methyl benzoate isomer (CAS 1798491-71-0) differs from its ortho-substituted isomer (CAS 1704550-96-8) in the spatial orientation of the ester group, which can alter hydrogen bond acceptor geometry and steric interactions with protein pockets [1]. Replacing the carbonyl linker with a sulfonyl group, as in methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate, introduces a tetrahedral sulfur center that changes both the bond angle and the electronic character of the linkage, potentially disrupting key polar contacts [2]. These structural differences preclude generic substitution without risking loss of target engagement or altered selectivity profiles.

Quantitative Differential Evidence Guide for Methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate (CAS 1798491-71-0)


Regioisomeric Differentiation: para- vs. ortho-Methyl Benzoate Substitution

The para-substituted methyl benzoate (CAS 1798491-71-0) presents the ester group in a linear orientation relative to the piperidine carbonyl, while the ortho isomer (CAS 1704550-96-8) forces a bent geometry that can create an intramolecular hydrogen bond between the ester carbonyl and the amide carbonyl, altering the conformational ensemble accessible for target binding [1]. This positional isomerism directly impacts the shape and electrostatic complementarity to factor B's active site, as disclosed in the Medshine patent covering this chemotype [2].

Medicinal Chemistry Structure-Activity Relationship Complement Factor B Inhibition

Linker Chemistry Differentiation: Carbonyl vs. Sulfonyl Bridge

Replacing the carbonyl linker (C=O) with a sulfonyl linker (SO₂) transforms the piperidine nitrogen from an amide into a sulfonamide. This change increases the linker's bond length (C-S vs. C-C) and alters the electron-withdrawing character, which can diminish the nitrogen's ability to engage in hydrogen bonding with the target protein [1]. While direct comparative IC50 data for these exact analogs is not publicly available, the Medshine patent emphasizes carbonyl-linked piperidine benzoates as the preferred embodiment for factor B inhibition [2].

Bioisosterism Drug Design Complement Pathway

Physicochemical Property Comparison: Lipophilicity and Polarity

The target compound (CAS 1798491-71-0) has a computed XLogP3-AA of 2.4, placing it in a moderate lipophilicity range favorable for oral absorption and cell permeability, while its topological polar surface area (tPSA) of 82.1 Ų is below the typical 140 Ų threshold for good oral bioavailability [1]. These values differentiate it from more polar analogs (e.g., those bearing carboxylic acid or tetrazole groups) that may exhibit lower membrane permeability but higher solubility.

ADME Drug-likeness Physicochemical Profiling

Patent Disclosure as Factor B Inhibitor Chemotype

The Medshine Discovery patent (US 2024/0109861 A1) explicitly claims a series of piperidine-substituted benzoic acid compounds, represented by formula (I), as inhibitors of complement factor B for the treatment of diseases such as paroxysmal nocturnal hemoglobinuria (PNH), IgA nephropathy (IgAN), and C3 glomerulopathy (C3G) [1]. The target compound falls within the generic scope of this patent's Markush structure [1]. The patent discloses that factor B inhibitors of this class are designed to selectively block the alternative pathway of complement activation without interfering with the classical and lectin pathways, a mechanistic differentiation over broader complement inhibitors [1].

Complement System Factor B Inhibition Immunology

High-Value Research and Industrial Application Scenarios for Methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate (CAS 1798491-71-0)


Complement Factor B Inhibitor Lead Optimization in Rare Renal and Hematological Diseases

This compound serves as a key intermediate or early lead within a disclosed factor B inhibitor series targeting the alternative complement pathway [1]. Researchers pursuing treatments for paroxysmal nocturnal hemoglobinuria (PNH), IgA nephropathy (IgAN), or C3 glomerulopathy (C3G) can use this compound to explore structure-activity relationships (SAR) around the piperidine-benzoate core, leveraging its para-substituted methyl ester and 2-pyrone ether moieties for further derivatization [1]. The carbonyl linker maintains the preferred amide geometry for factor B binding, distinguishing it from sulfonyl analogs that would alter the binding pose [2].

Regioisomeric Selectivity Profiling in Medicinal Chemistry SAR Campaigns

The para-substituted methyl benzoate regioisomer (CAS 1798491-71-0) offers a distinct conformational profile compared to its ortho-substituted analog (CAS 1704550-96-8), enabling medicinal chemists to probe the spatial requirements of the target binding pocket [1]. Systematic comparison of para vs. ortho isomers in biochemical assays can reveal the optimal ester orientation for factor B inhibition, a critical parameter for lead selection that cannot be assessed with only one regioisomer [2].

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

With a computed XLogP3-AA of 2.4 and a topological polar surface area (tPSA) of 82.1 Ų, this compound falls within favorable drug-like space for oral absorption [1]. It can be utilized as a reference standard in ADME profiling panels to benchmark permeability, solubility, and metabolic stability against more polar or lipophilic analogs, guiding the multiparameter optimization of factor B inhibitor candidates toward clinical development [1].

Quote Request

Request a Quote for methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.